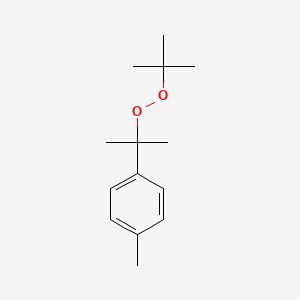

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide

Description

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide is a peroxide-containing compound hypothesized to function as a prodrug. Prodrugs are pharmacologically inactive derivatives designed to improve drug delivery by overcoming solubility, stability, or bioavailability challenges. Unlike ester-based prodrugs, which rely on hydrolysis for activation, peroxides decompose via radical-mediated pathways or oxidative conditions. This compound features a tert-butyl group and a 4-tolyl substituent, which may influence its stability and activation kinetics in biological systems. The peroxide functional group distinguishes it from conventional ester prodrugs, as highlighted in prodrug design frameworks such as those described in EP 4 374 877 A2 .

Properties

CAS No. |

52031-76-2 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1-(2-tert-butylperoxypropan-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C14H22O2/c1-11-7-9-12(10-8-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3 |

InChI Key |

URHPHLGQBBDTGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

This compound is typically synthesized by organic peroxide formation reactions involving tertiary butyl groups and aromatic substrates. The key step involves peroxide bond formation (–O–O–) between a tert-butyl group and a substituted tolyl ethyl moiety.

Preparation via Peroxidation of Tertiary Alkyl Aromatic Precursors

One common approach is the oxidation of 1-methyl-1-(4-tolyl)ethyl derivatives with tert-butyl hydroperoxide or related peroxides under catalysis. The reaction can be summarized as:

- Starting materials: 1-methyl-1-(4-tolyl)ethyl substrates and tert-butyl hydroperoxide (TBHP)

- Catalyst: Acidic or basic catalysts, or transition metal catalysts (e.g., cobalt, manganese complexes)

- Conditions: Controlled temperature (often reflux or mild heating), inert atmosphere to avoid unwanted side reactions

- Work-up: Separation of organic peroxide product from aqueous phase, purification by washing and chromatography

Heterogeneous Catalysis Using Acidic Ion Exchange Resins

A notable environmentally friendly method involves the use of acidic ion exchange resins such as Amberlyst-15 as heterogeneous catalysts for peroxide formation. This method was described in the preparation of tert-butyl peroxides generally and can be adapted for the target compound.

- Raw materials: tert-Butanol and hydrogen peroxide (H2O2)

- Catalyst: Acidic ion exchange resin (Amberlyst-15, a sulfonated polystyrene resin crosslinked with divinylbenzene)

- Procedure:

- Reflux tert-butanol and H2O2 in the presence of Amberlyst-15 catalyst with stirring

- After reaction completion, cool and allow phase separation into oil and aqueous layers

- Wash the organic phase with alkali and water to isolate the peroxide product

- Advantages:

- Catalyst is reusable multiple times due to stable pore structure

- Avoids use of strong mineral acids (e.g., sulfuric acid), reducing corrosion and environmental pollution

- High catalytic efficiency and selectivity

- This method is well-documented for tert-butyl peroxide derivatives and can be adapted for this compound synthesis with appropriate aromatic starting materials.

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed and purified by reverse-phase HPLC techniques.

- Column: Newcrom R1 HPLC column or similar

- Mobile phase: Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)

- Particle size: 3 µm particles for fast ultra-performance liquid chromatography (UPLC)

- Applications: Separation of peroxide from impurities, preparative isolation, and pharmacokinetic studies.

Physical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C14H22O2 |

| Molecular Weight | 222.32 g/mol |

| Density | 0.947 g/cm³ |

| Boiling Point | 271°C at 760 mmHg |

| Refractive Index | 1.481 |

| Flash Point | 76.3°C |

| Vapor Pressure | 0.011 mmHg at 25°C |

These properties guide the handling and purification steps during preparation.

Research Discoveries and Improvements

Catalyst Reusability and Environmental Impact

The use of Amberlyst-15 acidic ion exchange resin as a catalyst in peroxide synthesis has been shown to provide:

Alternative Oxidants and Radical Mechanisms

Studies on related tert-butyl peroxides have explored the use of in situ generated tert-butyl hypoiodite as a mild and efficient oxidant under basic conditions, which operates via radical mechanisms. This approach offers rapid reaction times (3–10 minutes) and high yields, suggesting potential for adaptation in peroxide synthesis including this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide can undergo oxidation reactions, where it acts as an oxidizing agent to convert substrates into their corresponding oxidized forms.

Reduction: Although less common, it can also participate in reduction reactions under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include and . The reactions are typically carried out at room temperature.

Reduction: Reagents such as or can be used under controlled conditions.

Substitution: Nucleophiles like or can be used in the presence of a base catalyst.

Major Products Formed:

Oxidation: The major products are often or .

Reduction: The products can include or .

Substitution: The products vary depending on the nucleophile used, but can include or .

Scientific Research Applications

Chemical Properties and Reactions

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide contains a peroxide functional group attached to a tert-butyl group and a 4-tolyl group. The molecular weight is approximately 222.32 g/mol. The primary chemical reaction associated with this peroxide is its thermal decomposition at temperatures typically exceeding 100 °C. This decomposition generates free radicals, initiating polymerization reactions and facilitating various organic transformations.

The thermal decomposition can be represented as follows:This property makes it valuable in polymer chemistry and other synthetic applications requiring radical initiation.

Applications in High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller particle columns (3 µm) are available for fast UPLC applications . This liquid chromatography method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Polymer Modification

Mechanism of Action

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) undergoes homolytic cleavage upon heating or exposure to light, resulting in the formation of two radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation.

Molecular Targets and Pathways: The radicals generated by this compound can interact with a wide range of molecular targets, including unsaturated hydrocarbons , aromatic compounds , and biomolecules . The pathways involved typically include radical chain reactions and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between tert-butyl 1-methyl-1-(4-tolyl)ethyl peroxide and analogous prodrug candidates are critical for understanding their pharmacological profiles. Below is a systematic comparison based on functional groups, stability, activation mechanisms, and byproducts:

Table 1: Comparative Analysis of this compound and Ester-Based Prodrugs

| Parameter | This compound | Ester-Based Analogs (e.g., 1-methyl-1-(C5-10 alkanoxy)-ethyl) |

|---|---|---|

| Functional Group | Peroxide (-O-O-) | Ester (-COORx) |

| Stability | Lower thermal and hydrolytic stability | Moderate stability; hydrolyzes under physiological pH |

| Activation Mechanism | Radical decomposition or oxidative cleavage | Enzymatic or pH-dependent hydrolysis |

| Byproducts | tert-Butoxy radicals, aldehydes, or ketones | Alcohols (Rx-OH) and carboxylic acids |

| Activation Site | Likely oxidative environments (e.g., inflamed tissues) | Systemic circulation or target tissues (pH-dependent) |

| Toxicity Considerations | Potential reactivity of radical intermediates | Generally benign byproducts |

Key Findings:

Functional Group Reactivity : Peroxides are inherently less stable than esters due to the weak O-O bond, making them prone to premature decomposition . This limits shelf life but enables rapid activation under oxidative conditions.

Activation Specificity: Ester prodrugs, such as those with 1-methyl-1-(C5-10 alkanoxy)-ethyl groups, rely on ubiquitous hydrolytic enzymes or physiological pH, ensuring broad activation . In contrast, peroxides may target oxidative microenvironments (e.g., tumor sites or inflamed tissues), enhancing site-specific drug release.

Byproduct Toxicity: Peroxide decomposition generates reactive intermediates (e.g., tert-butoxy radicals), which may cause off-target effects. Ester hydrolysis produces non-reactive alcohols and acids, aligning with safer prodrug design principles .

Biological Activity

Introduction

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide (TBMT) is a peroxide compound with the molecular formula C14H22O2, known for its applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula: C14H22O2

- CAS Number: 104062

- Molecular Weight: 222.33 g/mol

Antioxidant Properties

Research indicates that TBMT exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. In a study comparing various peroxides, TBMT demonstrated superior radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

Cytotoxicity and Cell Viability

A series of experiments were conducted to evaluate the cytotoxic effects of TBMT on different cell lines. The results indicated that TBMT had a low cytotoxic profile, maintaining cell viability above 80% at concentrations up to 100 µM. This characteristic is particularly beneficial for therapeutic applications where minimizing toxicity is essential .

The biological activity of TBMT can be attributed to its ability to initiate radical reactions. When exposed to certain substrates, TBMT generates reactive oxygen species (ROS), which can influence various signaling pathways within cells. This mechanism underlies its potential as an anticancer agent, as ROS can induce apoptosis in cancer cells while sparing normal cells .

Study 1: Antioxidant Efficacy in Cellular Models

In a controlled study using human fibroblast cells, TBMT was tested for its antioxidant efficacy against hydrogen peroxide-induced oxidative stress. The results showed that treatment with TBMT significantly reduced markers of oxidative damage compared to untreated controls. The compound also enhanced the expression of antioxidant enzymes, indicating a protective cellular response .

Study 2: Evaluation of Cytotoxic Effects

A separate investigation assessed the cytotoxic effects of TBMT on breast cancer cell lines (MCF-7). The study revealed that TBMT induced apoptosis in these cells without adversely affecting normal epithelial cells. The IC50 value for MCF-7 cells was determined to be approximately 50 µM, indicating a promising therapeutic window for further development .

Table 1: Summary of Biological Activities of TBMT

Table 2: Comparison of Antioxidant Activities of Different Peroxides

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves radical coupling or condensation reactions under controlled conditions. For example, a stepwise approach may include:

- Reacting tert-butyl hydroperoxide with 1-methyl-1-(4-tolyl)ethyl bromide in an anhydrous solvent (e.g., dichloromethane) at 0–5°C.

- Using a catalyst like Fe(II)/H₂O₂ to initiate peroxide bond formation.

- Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product.

- Purity validation using HPLC (>98%) and NMR (¹H/¹³C) to confirm absence of residual solvents or unreacted precursors .

Q. Which spectroscopic techniques are critical for structural characterization of this peroxide?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., tert-butyl, methyl, and 4-tolyl groups) via chemical shifts (e.g., tert-butyl δ ~1.2 ppm, aromatic protons δ ~7.0–7.5 ppm).

- FT-IR : Confirm peroxide O-O bond (stretch ~800–900 cm⁻¹) and absence of hydroxyl groups (if hydrolytically stable).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group).

- DSC/TGA : Assess thermal stability by monitoring decomposition onset temperatures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use explosion-proof fume hoods for synthesis and handling .

- Storage : Keep in amber glass bottles at 2–8°C, away from reducing agents or metal catalysts to prevent unintended decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 100–120°C in some studies vs. 80–90°C in others) may arise from:

- Purity : Impurities (e.g., residual solvents) lower decomposition onset. Re-run DSC/TGA with rigorously purified samples.

- Atmospheric Conditions : Test under inert (N₂) vs. oxidative (O₂) environments to isolate degradation pathways.

- Instrument Calibration : Validate calorimetry equipment using standard references (e.g., indium melting point). Cross-reference with kinetic studies (Arrhenius plots) .

Q. What mechanistic pathways dominate its decomposition under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Protonation of the peroxide oxygen leads to heterolytic cleavage, forming carbocations (e.g., tert-butyl cation) and radical intermediates. Monitor via EPR for radical signatures.

- Alkaline Conditions (pH > 10) : Hydroxide ion attack results in SN2 displacement, yielding alcohols (e.g., tert-butanol) and ketones. Use GC-MS to identify volatile byproducts.

- Neutral Conditions : Radical-mediated homolysis dominates. Track with radical traps (e.g., TEMPO) and UV-vis spectroscopy .

Q. How can its efficacy as a radical initiator be optimized in polymerization reactions?

- Methodological Answer :

- Concentration Screening : Vary initiator loading (0.1–5 mol%) in styrene or methyl methacrylate polymerization. Measure molecular weight (GPC) and conversion (¹H NMR) to identify optimal ratios.

- Temperature Gradients : Use Arrhenius analysis (e.g., 60–100°C) to determine activation energy and half-life.

- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents to assess initiation efficiency. Cross-validate with kinetic chain length calculations .

Q. What strategies mitigate side reactions during its use in asymmetric synthesis?

- Methodological Answer :

- Chiral Additives : Introduce chiral ligands (e.g., BINOL) to direct stereoselective peroxide bond cleavage.

- Low-Temperature Conditions : Perform reactions at –20°C to suppress racemization. Monitor enantiomeric excess (e.g., chiral HPLC).

- In Situ Quenching : Add radical scavengers (e.g., hydroquinone) post-reaction to terminate unintended radical chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.